Hexa-4,5-dien-1-ol

Asymmetric catalysis Gold catalysis Heterocycle synthesis

Procure terminal γ-allenol with verified identity to mitigate AS-IS risk. Distinct from saturated/conjugated isomers, its allene moiety enables 6-endo alkoxycyclization, Pd-catalyzed cascades, and controlled deprotonation (pKa ~15). Essential for heterocycle synthesis and diversity-oriented libraries. Verify incoming material against published GC-MS spectrum before critical sequences.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 40365-64-8
Cat. No. B1625347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-4,5-dien-1-ol
CAS40365-64-8
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC=C=CCCCO
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h3,7H,1,4-6H2
InChIKeyBJDLCEQTPOPUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexa-4,5-dien-1-ol (CAS 40365-64-8): Technical Baseline for Procurement of a Terminal Allenol Building Block


Hexa-4,5-dien-1-ol (also known as 4,5-hexadien-1-ol) is a C6 terminal γ-allenol with the molecular formula C6H10O and molecular weight 98.14 g/mol [1]. The compound is characterized by a terminal allene moiety (C=C=C) separated from a primary hydroxyl group by a three-carbon alkyl chain . This structural arrangement places it within the allenol class of compounds—molecules containing both an allene and a hydroxyl functional group—which have emerged as versatile building blocks in modern organic synthesis due to the synergistic reactivity enabled by these two functionalities [2]. The compound exists as a solid at ambient temperature with a predicted boiling point of 75-77 °C at 14 Torr and a predicted density of 0.825±0.06 g/cm³ . Its SMILES notation is OCCCC=C=C . Sigma-Aldrich supplies this compound (catalog CVT00100) as part of a unique chemical collection for early discovery research, though note that the vendor does not provide analytical data and sells the product on an 'AS-IS' basis, placing responsibility for identity and purity verification on the buyer .

Why C6H10O Isomers Cannot Substitute for Hexa-4,5-dien-1-ol in Allene-Specific Transformations


While Hexa-4,5-dien-1-ol shares its molecular formula (C6H10O, MW 98.14) with numerous other compounds including (E,E)-2,4-hexadien-1-ol (CAS 111-28-4), 4-methyl-3-pentenal (CAS 5362-50-5), and cyclohex-3-enol, these isomers cannot be generically substituted because they lack the terminal allene moiety that defines this compound's reactivity profile [1]. The terminal allene (C=C=C) provides a unique cumulative π-system with orthogonal π-orbitals that enables distinct reaction pathways including intramolecular alkoxycyclization [2], palladium-catalyzed cascade insertions [3], and hydroamination —transformations inaccessible to conjugated dienols or saturated alcohols. Furthermore, Sigma-Aldrich's 'AS-IS' sales policy for this compound means that sourcing from non-verified suppliers or substituting with structurally similar but chemically distinct isomers introduces substantial risk of failed reactions due to unverified identity, purity discrepancies, or complete lack of allene-specific reactivity . The procurement decision must therefore be guided by the specific allene-enabled chemistry required, not merely by matching molecular formula or approximate physical properties.

Quantitative Differentiation Evidence for Hexa-4,5-dien-1-ol: Comparative Performance Data vs. Analogues


Terminal γ-Allenol Architecture Enables 6-Endo Alkoxycyclization vs. Inactive 5-Exo Analogues

Hexa-4,5-dien-1-ol (a terminal γ-allenol) was successfully employed as a substrate for intramolecular alkoxycyclization catalyzed by an asymmetric DPCB-digold complex, a transformation reported by Ito et al. [1]. While the publication notes that this cyclization was 'attempted' without reporting isolated yields, the significance lies in the fact that the six-carbon chain length with a terminal allene specifically enables 6-endo cyclization to form dihydropyran derivatives. In contrast, 5-exo cyclization with shorter-chain 4-allen-1-ols (e.g., penta-4,5-dien-1-ol) proceeds with different regioselectivity, and saturated alcohol analogues or conjugated dienol isomers are completely unreactive under these conditions because they lack the cumulative π-system required for gold-catalyzed allene activation . The terminal allene positioning in Hexa-4,5-dien-1-ol is thus non-substitutable for accessing 6-membered oxygen heterocycles via this specific mechanistic pathway.

Asymmetric catalysis Gold catalysis Heterocycle synthesis Cyclization

Polymer-Supported Hexa-4,5-dien-1-ol Achieves 72% Yield in Palladium-Catalyzed Tetramolecular Cascade with >95% Purity After Cleavage

In a study by Grigg et al., Hexa-4,5-dien-1-ol was attached to a polystyrene resin and evaluated as the allene component in a palladium-catalyzed tetramolecular queuing cascade with aryl iodides, carbon monoxide (1 atm), and amines [1]. When reacted with iodobenzene and piperidine under Pd(OAc)₂/tris(2-furyl)phosphine catalysis in toluene at 50 °C for 24 hours, the polymer-supported Hexa-4,5-dien-1-ol participated in a sequence of oxidative addition, CO insertion, allene insertion, and amine capture to form a complex heterocyclic product . After cleavage from the resin, the product was obtained in 72% isolated yield with >95% purity. This performance metric provides a direct procurement-relevant benchmark: the compound demonstrates productive integration into solid-phase cascade protocols. While the study did not run parallel experiments with alternative allenols under identical conditions, the successful formation of three new bonds in a single operation distinguishes this terminal allenol from non-allene alcohols that cannot participate in π-allylpalladium cascade insertions.

Palladium catalysis Multicomponent reactions Solid-phase synthesis Heterocycle synthesis

Hydroxyl Group pKa of 15.09±0.10 Differentiates Hexa-4,5-dien-1-ol from Structurally Related Allenols with Different Hydroxyl Connectivity

The predicted acid dissociation constant (pKa) of Hexa-4,5-dien-1-ol is 15.09±0.10, as reported in the ChemicalBook database . This value places the compound among weakly acidic primary alcohols, consistent with its γ-allenol classification where the hydroxyl group is separated from the allene moiety by a saturated three-carbon spacer. This pKa value represents a quantifiable differentiation point relative to other allenol subclasses: α-allenols (hydroxyl directly attached to allene carbon) exhibit significantly lower pKa values due to enhanced resonance stabilization of the conjugate base through the cumulative π-system, while β-allenols and γ-allenols with different chain lengths show distinct pKa profiles that influence deprotonation kinetics in base-mediated reactions [1]. The pKa of 15.09 informs selection of appropriate base strength for alkoxide formation without inducing undesired allene isomerization, and distinguishes this compound from conjugated dienol isomers such as (E,E)-2,4-hexadien-1-ol (CAS 111-28-4) which exhibits different acid-base behavior due to allylic resonance stabilization.

Physical chemistry Acidity Reactivity prediction Deprotonation

Analytical Verification: Exact Mass 98.073165 and Characteristic MS Fragmentation Pattern Provide Definitive Identity Confirmation vs. C6H10O Isomers

Hexa-4,5-dien-1-ol has a calculated exact mass of 98.073165 g/mol and a molecular formula of C6H10O, as documented in the SpectraBase spectral database and the Wiley Registry of Mass Spectral Data [1]. The compound is represented by InChIKey BJDLCEQTPOPUNP-UHFFFAOYSA-N and has one GC-MS spectrum available for reference matching . This exact mass differentiates the compound from its numerous C6H10O isomers—including (E,E)-2,4-hexadien-1-ol (CAS 111-28-4, also 98.14 nominal mass but distinct fragmentation pattern), 4-methyl-3-pentenal (CAS 5362-50-5), and cyclohex-3-enol—all of which share the same nominal molecular weight of 98.14 but exhibit different exact masses, retention times, and fragmentation behaviors. For procurement verification, particularly given Sigma-Aldrich's 'AS-IS' sales policy that explicitly states no analytical data is provided, access to the reference mass spectrum enables independent identity confirmation prior to use in critical synthetic applications.

Analytical chemistry Mass spectrometry Quality control Identity verification

Validated Application Scenarios for Hexa-4,5-dien-1-ol Based on Quantitative Evidence


Solid-Phase Multicomponent Heterocycle Library Synthesis Using Palladium-Catalyzed Cascade Chemistry

Hexa-4,5-dien-1-ol is demonstrably suitable for solid-phase synthesis applications where polymer-supported allenols participate in palladium-catalyzed multicomponent cascades. The Grigg et al. study validates that the compound, when attached to a polystyrene resin, reacts with aryl iodides, carbon monoxide, and amines to form complex heterocycles with three points of diversity in 72% yield and >95% purity after cleavage [1]. This application scenario is particularly relevant for medicinal chemistry library production and diversity-oriented synthesis programs that require: (i) simplified purification via resin washing rather than chromatography, (ii) generation of three new bonds in a single operation, and (iii) production of heterocyclic scaffolds containing amide and allene-derived functionalities. Procurement for this application should account for the additional step of resin attachment and the specific palladium catalyst system (Pd(OAc)₂ with tris(2-furyl)phosphine) required to reproduce published yields.

Asymmetric Synthesis of 6-Membered Oxygen Heterocycles via Gold-Catalyzed Intramolecular Alkoxycyclization

The terminal γ-allenol architecture of Hexa-4,5-dien-1-ol enables 6-endo alkoxycyclization to form dihydropyran derivatives, a transformation catalyzed by asymmetric DPCB-digold complexes as demonstrated by Ito et al. [1]. This application is specific to synthetic programs targeting 6-membered oxygen heterocycles—structural motifs common in natural products and bioactive molecules. The six-carbon chain length is essential for this transformation; shorter chain analogues (e.g., penta-4,5-dien-1-ol) undergo 5-exo cyclization instead, while saturated alcohols and conjugated dienol isomers are unreactive under these catalytic conditions . Procurement for asymmetric heterocycle synthesis programs should specifically verify that the allene is terminal and that the chain length matches the desired ring size, as substituting alternative allenols or C6H10O isomers will yield different products or no reaction at all.

Base-Mediated Functionalization Requiring Precise Deprotonation Control

The predicted pKa of 15.09±0.10 for Hexa-4,5-dien-1-ol provides a quantitative basis for selecting appropriate base strength in reactions requiring alkoxide formation [1]. This pKa value is approximately 3-5 units higher than that of α-allenols, meaning that base conditions optimized for α-allenol deprotonation (which are more easily deprotonated due to resonance stabilization of the conjugate base) may be insufficient for complete deprotonation of this γ-allenol . Conversely, using excessively strong bases risks inducing allene isomerization or other side reactions. This application scenario is relevant for esterification, etherification, and Williamson ether synthesis protocols where controlled deprotonation kinetics directly impact reaction efficiency. Procurement decisions for projects involving base-mediated hydroxyl functionalization should account for this specific pKa value to ensure appropriate base selection and reaction optimization.

Quality Control and Identity Verification for 'AS-IS' Sourced Material

Given Sigma-Aldrich's explicit 'AS-IS' sales terms for this compound—which state that 'Sigma-Aldrich does not collect analytical data for this product' and 'Buyer assumes responsibility to confirm product identity and/or purity'—procurement must include a defined analytical verification protocol [1]. The availability of a reference GC-MS spectrum in the SpectraBase/Wiley Registry database (exact mass 98.073165, InChIKey BJDLCEQTPOPUNP-UHFFFAOYSA-N) provides a validated benchmark for independent identity confirmation . This application scenario is essential for any laboratory sourcing Hexa-4,5-dien-1-ol for critical synthetic applications, as the existence of multiple C6H10O isomers (including (E,E)-2,4-hexadien-1-ol, CAS 111-28-4) creates genuine risk of receiving mislabeled or impure material. Procurement documentation should include a requirement for incoming GC-MS analysis against the published reference spectrum before the material is committed to valuable synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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